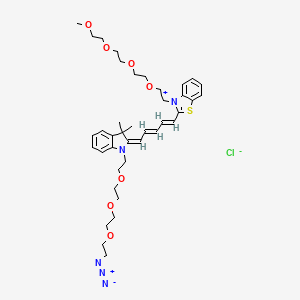

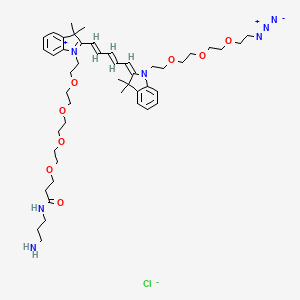

![molecular formula C27H24N2O5 B1193272 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)

3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

PF-00212062 est un composé développé par Pfizer, connu pour son rôle d'antagoniste du sous-type de récepteur EP2 de la prostaglandine E2. Ce récepteur est impliqué dans divers processus physiologiques, notamment l'inflammation et la relaxation des muscles lisses. PF-00212062 a été étudié pour ses applications thérapeutiques potentielles dans des affections telles que le cancer et d'autres maladies impliquant la voie de la prostaglandine E2 .

Méthodes De Préparation

Les voies de synthèse de PF-00212062 impliquent plusieurs étapes, notamment la protection et la déprotection de groupes fonctionnels, ainsi que la formation d'intermédiaires clés. La préparation commence généralement avec des matières premières disponibles dans le commerce, qui subissent une série de réactions telles que l'alkylation, l'acylation et la cyclisation dans des conditions spécifiques. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

PF-00212062 subit divers types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.

Hydrolyse: Cette réaction implique la rupture de liaisons par l'addition d'eau. Les réactifs courants incluent les acides et les bases.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

Chimie: Il sert de composé outil pour étudier le sous-type de récepteur EP2 de la prostaglandine E2 et son rôle dans diverses voies chimiques.

Biologie: Il est utilisé pour étudier les fonctions biologiques du sous-type de récepteur EP2 de la prostaglandine E2 dans les processus cellulaires.

Médecine: PF-00212062 a été exploré pour son potentiel thérapeutique dans le traitement d'affections telles que le cancer, l'inflammation et d'autres maladies impliquant la voie de la prostaglandine E2.

Mécanisme d'action

PF-00212062 exerce ses effets en se liant au sous-type de récepteur EP2 de la prostaglandine E2, bloquant ainsi l'action de la prostaglandine E2. Cette inhibition entraîne une diminution des voies de signalisation en aval médiées par l'adénosine monophosphate cyclique (AMPc), qui est responsable de divers effets physiologiques tels que l'inflammation et la relaxation des muscles lisses. Les cibles moléculaires et les voies impliquées incluent la voie de signalisation des récepteurs couplés aux protéines G et la voie adénylate cyclase-AMPc .

Applications De Recherche Scientifique

Chemistry: It serves as a tool compound to study the prostaglandin E2 receptor EP2 subtype and its role in various chemical pathways.

Biology: It is used to investigate the biological functions of the prostaglandin E2 receptor EP2 subtype in cellular processes.

Medicine: PF-00212062 has been explored for its therapeutic potential in treating conditions such as cancer, inflammation, and other diseases involving the prostaglandin E2 pathway.

Mécanisme D'action

PF-00212062 exerts its effects by binding to the prostaglandin E2 receptor EP2 subtype, thereby blocking the action of prostaglandin E2. This inhibition leads to a decrease in the downstream signaling pathways mediated by cyclic adenosine monophosphate (cAMP), which is responsible for various physiological effects such as inflammation and smooth muscle relaxation. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway and the adenylate cyclase-cAMP pathway .

Comparaison Avec Des Composés Similaires

PF-00212062 peut être comparé à d'autres antagonistes du récepteur EP2 de la prostaglandine E2, tels que:

Taprénépags isopropylique: Un autre antagoniste du sous-type de récepteur EP2 de la prostaglandine E2, utilisé dans le traitement du glaucome et de l'hypertension oculaire.

Dinoprostone: Une prostaglandine E2 naturelle utilisée dans des applications médicales telles que l'induction du travail et la maturation du col de l'utérus.

PF-00212062 est unique en termes d'affinité de liaison spécifique et de sélectivité pour le sous-type de récepteur EP2 de la prostaglandine E2, ce qui en fait un outil précieux pour étudier ce récepteur et ses voies associées .

Propriétés

Formule moléculaire |

C27H24N2O5 |

|---|---|

Poids moléculaire |

456.5 g/mol |

Nom IUPAC |

3-[[4-(4-cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C27H24N2O5/c1-33-23-10-8-22(9-11-23)25(30)29-15-14-27(17-29,26(31)32)18-34-24-12-6-21(7-13-24)20-4-2-19(16-28)3-5-20/h2-13H,14-15,17-18H2,1H3,(H,31,32) |

Clé InChI |

MDVYCLAYSVNYDS-UHFFFAOYSA-N |

SMILES |

O=C(C1(COC2=CC=C(C3=CC=C(C#N)C=C3)C=C2)CN(C(C4=CC=C(OC)C=C4)=O)CC1)O |

SMILES canonique |

COC1=CC=C(C=C1)C(=O)N2CCC(C2)(COC3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PF-04852946; PF 04852946; PF04852946. |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

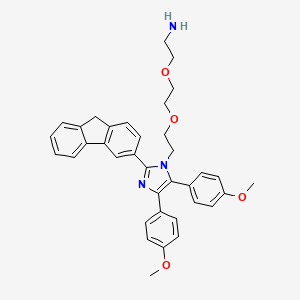

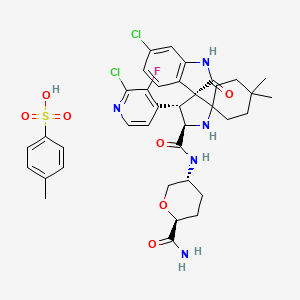

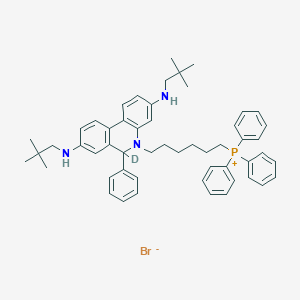

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

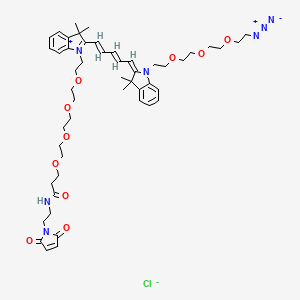

![3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193200.png)